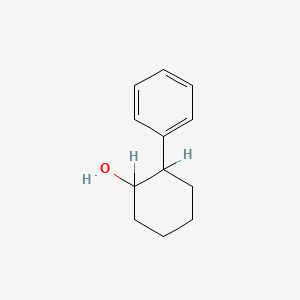

2-Phenylcyclohexanol

Descripción general

Descripción

2-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.2548 . It is also known by other names such as Insect repellent 448, Esnn, and 2-Fenylcyklohexanol .

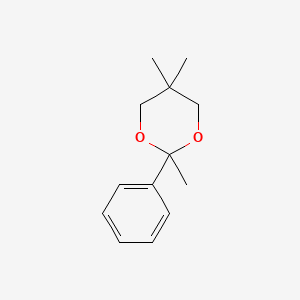

Molecular Structure Analysis

The molecular structure of 2-Phenylcyclohexanol consists of a cyclohexanol ring with a phenyl group attached to the second carbon . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Phenylcyclohexanol is a white crystalline powder . It has a melting point of 105 °C . The compound has a density of 1.0330 and a refractive index of 1.5091 .Aplicaciones Científicas De Investigación

Analytical Characterization

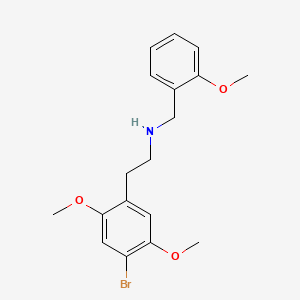

2-Phenylcyclohexanol has been involved in the analytical characterization of psychoactive arylcyclohexylamines, a class of compounds often referred to as "research chemicals." Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are used to identify these compounds in biological matrices like blood and urine (De Paoli et al., 2013).

Synthesis Techniques

Research has been conducted on the synthesis of trans-2-phenylcyclohexanol. One study presented an efficient synthesis technique through enantioselective protonation and subsequent reduction processes (Asensio et al., 1999). Another method involved a three-step sequence starting from phenylmagnesium bromide (Carpenter et al., 1996).

Conformation Analysis

Studies on 2-phenylcyclohexanol derivatives have provided insights into the conformational properties of these molecules. For instance, an investigation into the synthesis and conformation of various 2-alkyl-1-(ortho-alkyl)phenylcyclohexanols revealed insights into their structural characteristics (Timmerman et al., 2010).

Antimicrobial Activity

Research on derivatives of 2-phenylcyclohexanol has indicated potential antimicrobial properties. For example, the study of isomeric 2-dimethylaminomethyl-6-phenylcyclohexanols and related esters showed notable activity against various microorganisms (Dimmock et al., 1975).

Catalysis and Asymmetric Synthesis

2-Phenylcyclohexanol has been utilized in catalytic processes and asymmetric synthesis. One example is its use in the lipase-catalyyzed kinetic acetylation of racemic alcohols, demonstrating its role in producing enantiomerically pure substances (She et al., 2005).

Pharmaceutical Research

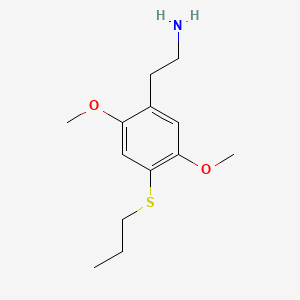

In the context of pharmaceutical research, 2-phenylcyclohexanol derivatives have been studied for their potential antidepressant activity. One such study focused on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit neurotransmitter uptake and showing potential antidepressant effects in various rodent models (Yardley et al., 1990).

Diastereoselective Reduction and Alkylation

The compound has also been the subject of studies in diastereoselective reduction and alkylation, offering insights into the synthesis of complex molecules with specific stereochemical configurations. One such study demonstrated the reduction and alkylation of (1R,2S)-trans-2-phenylcyclohexanol phenylglyoxylate with high diastereoselectivity (Boireau et al., 1999).

Kinetic Studies

Kinetic studies have also been conducted on 2-phenylcyclohexanol and its derivatives, providing valuable information about reaction dynamics and catalytic processes. For example, a detailed kinetic analysis of the esterification of enantiopure 2-phenylcyclohexanol was presented, contributing to the understanding of reaction mechanisms (Wagner et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041446 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Chem Service MSDS] | |

| Record name | 2-Phenylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Phenylcyclohexanol | |

CAS RN |

1444-64-0, 16201-63-1 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

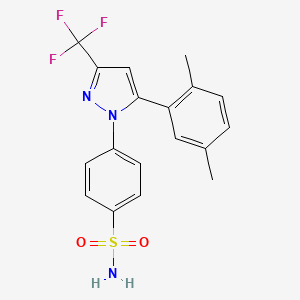

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

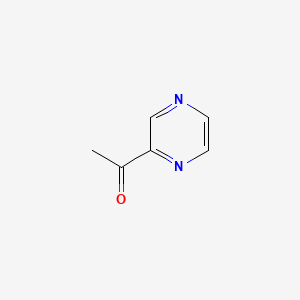

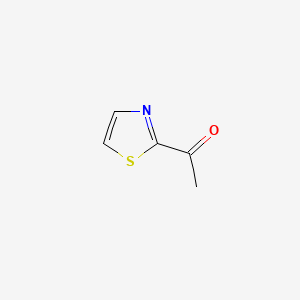

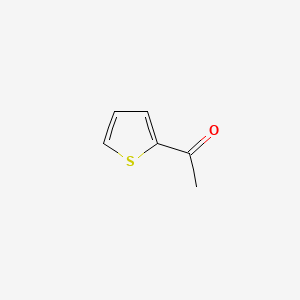

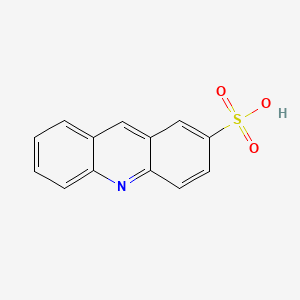

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenylcyclohexanol?

A1: 2-Phenylcyclohexanol has the molecular formula C12H16O and a molecular weight of 176.26 g/mol.

Q2: Are there any spectroscopic data available for 2-Phenylcyclohexanol?

A2: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2-Phenylcyclohexanol. [, , , ]

Q3: 2-Phenylcyclohexanol exists as stereoisomers. What are they, and how are they distinguished?

A3: 2-Phenylcyclohexanol exists as both cis and trans isomers, each having two enantiomers (R,S and S,R). These isomers differ in the relative spatial arrangement of the phenyl and hydroxyl groups on the cyclohexane ring. [, , , , ]

Q4: Why is the stereochemistry of 2-Phenylcyclohexanol important in its applications?

A4: The distinct stereochemistry of 2-Phenylcyclohexanol isomers influences their reactivity and interactions in chemical reactions, making them valuable as chiral auxiliaries and ligands in asymmetric synthesis. [, , , , , ]

Q5: How can 2-Phenylcyclohexanol be synthesized enantioselectively?

A5: Researchers have achieved enantioselective synthesis of 2-Phenylcyclohexanol using various methods, including:

- Lipase-catalyzed kinetic resolution: This enzymatic approach selectively esterifies one enantiomer of the racemic alcohol, allowing for separation of the desired enantiomer. [, ]

- Sharpless Asymmetric Dihydroxylation: This method utilizes osmium tetroxide and a chiral ligand to dihydroxylate 1-phenylcyclohexene enantioselectively, followed by selective reduction to yield the desired enantiomer of 2-Phenylcyclohexanol. [, ]

Q6: How does the stereochemistry of 2-Phenylcyclohexanol impact its reactivity in reactions like the Diels-Alder reaction?

A6: When employed as a chiral auxiliary in the Diels-Alder reaction, the stereochemistry of 2-Phenylcyclohexanol influences the facial selectivity of the diene, leading to the preferential formation of one diastereomer over the other. []

Q7: Can you describe the mechanism of the lipase-catalyzed kinetic resolution of 2-Phenylcyclohexanol?

A7: Lipases selectively bind to and acylate one enantiomer of the racemic 2-Phenylcyclohexanol, forming a chiral ester. This kinetic resolution exploits the enzyme's preference for one enantiomer over the other, allowing separation of the unreacted enantiomerically enriched alcohol. [, ]

Q8: What are "ene reactions," and how has 2-Phenylcyclohexanol been utilized in this context?

A8: Ene reactions involve the reaction of an alkene with an "enophile" (a multiple bond containing compound) to form a new σ-bond with migration of the ene double bond and a 1,5-hydrogen shift. N-sulfinylcarbamates derived from chiral alcohols like trans-2-Phenylcyclohexanol have been successfully employed in ene reactions, exhibiting high levels of asymmetric induction. [, ]

Q9: What makes 2-Phenylcyclohexanol a valuable chiral auxiliary in asymmetric synthesis?

A9: 2-Phenylcyclohexanol's rigid cyclohexane ring and the steric bulk of the phenyl group create a well-defined chiral environment. This steric influence directs the approach of reagents, leading to high diastereoselectivity in reactions involving its derivatives. [, , , ]

Q10: Are there any examples of natural product synthesis utilizing 2-Phenylcyclohexanol as a chiral auxiliary?

A10: Research highlights the use of 2-Phenylcyclohexanol in the synthesis of the C1-C6 fragment of fumonisin B, showcasing its applicability in complex natural product synthesis. []

Q11: How are the chiral auxiliaries removed after the desired stereochemical outcome is achieved?

A11: The removal methods depend on the specific derivative and the reaction conditions. For instance, esters of 2-Phenylcyclohexanol can be cleaved using potassium superoxide in the presence of 18-crown-6 ether. []

Q12: What are the advantages of using 2-Phenylcyclohexanol as a chiral auxiliary compared to other similar compounds?

A12: 2-Phenylcyclohexanol is advantageous due to its ease of preparation, commercial availability, and ability to induce high levels of diastereoselectivity. Researchers have explored alternatives, such as trans-2-(1-methyl-1-phenylethyl)cyclohexanol (TCC), aiming to address limitations like material throughput in large-scale synthesis. []

Q13: Has the photochemistry of 2-Phenylcyclohexanol derivatives been investigated?

A13: Yes, research explores the photochemistry of 4-cyanobenzoic acid esters of cis- and trans-2-Phenylcyclohexanol. These studies provide valuable insights into the photochemical behavior of these derivatives and their potential in photochemical reactions. []

Q14: Have computational methods been employed in research related to 2-Phenylcyclohexanol?

A14: Absolutely. Molecular Mechanics (MM3) calculations, a computational chemistry tool, have been used to study the conformational preferences and stereochemistry of 2-Phenylcyclohexanol derivatives. [, ]

Q15: What types of information can computational studies provide in this context?

A15: Computational studies can offer insights into the conformational analysis, transition state modeling, and prediction of reaction outcomes involving 2-Phenylcyclohexanol and its derivatives, aiding in the design of more efficient and selective reactions. []

- Material compatibility and stability: Studies investigating the behavior of 2-Phenylcyclohexanol and its derivatives in different solvents and reaction conditions. [, ]

- Analytical methods: Researchers commonly utilize techniques like HPLC (High-Performance Liquid Chromatography) with chiral stationary phases to determine the enantiomeric purity of 2-Phenylcyclohexanol and its derivatives. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.